![molecular formula C19H19NO4S B2686031 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide CAS No. 1396867-37-0](/img/structure/B2686031.png)
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide” is a complex organic compound. It contains a naphthalene ring which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound also contains a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthalene and furan rings, the introduction of the cyclopropyl group, and the attachment of the sulfonamide group. One possible method could involve the Suzuki-Miyaura coupling, a palladium-catalyzed cross coupling reaction of organoboron compounds with organic halides .Scientific Research Applications
1. Protein Binding Studies
A study by Jun, Mayer, Himel, and Luzzi (1971) utilized a similar sulfonamide compound, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, as a fluorescent probe for protein binding studies. This research focused on the binding of p-hydroxybenzoic acid esters to bovine serum albumin, demonstrating the utility of sulfonamide derivatives in analyzing protein interactions (Jun et al., 1971).
2. Enzyme Inhibition Activity
Abbasi et al. (2015) investigated various sulfonamides derived from dagenan chloride for their enzyme inhibition activity. This included compounds similar to the target molecule, providing insights into the potential of sulfonamide derivatives as enzyme inhibitors, which could be relevant in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).
3. Fluorescence Sensing and Imaging
Mondal et al. (2015) explored a naphthalene-based sulfonamide Schiff base as a fluorescence turn-on probe for the detection of Al3+ ions. This highlights the role of naphthalene sulfonamide derivatives in the development of chemosensors for metal ion detection, with potential applications in environmental monitoring and biological studies (Mondal et al., 2015).
4. Solid-Contact Potentiometric Sensor
Kamal et al. (2015) used a naphthalene-sulfonamide derivative to construct a lead (II) solid-contact potentiometric sensor. This research indicates the applicability of such compounds in developing sensitive and selective sensors for metal ions, which can be crucial in environmental analysis and monitoring (Kamal et al., 2015).
5. Organic Synthesis and Transformations
Research by Illenzeer, Aleksandrov, and El’chaninov (2013) involved the synthesis and transformations of a compound with a similar furan and naphthalene structure. Their work shows how such compounds can undergo various reactions, making them valuable intermediates in organic synthesis (Illenzeer et al., 2013).
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c21-19(15-10-11-15,18-9-4-12-24-18)13-20-25(22,23)17-8-3-6-14-5-1-2-7-16(14)17/h1-9,12,15,20-21H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNUZLSQTSYVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
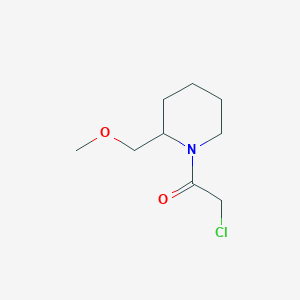
![2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2685951.png)
![N-(2-chlorophenyl)-2-{[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2685952.png)
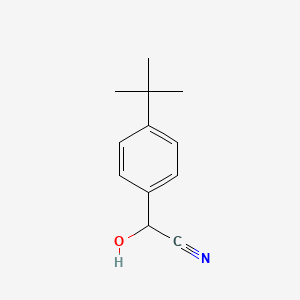
![3-cinnamyl-8-cyclopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685955.png)
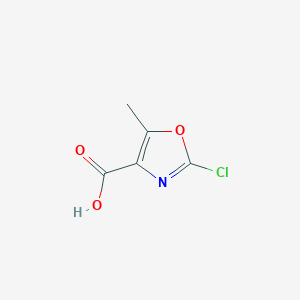
![{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2685957.png)
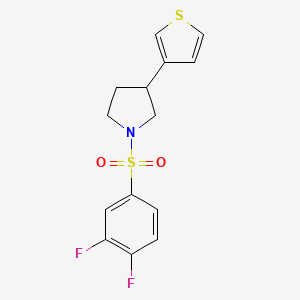
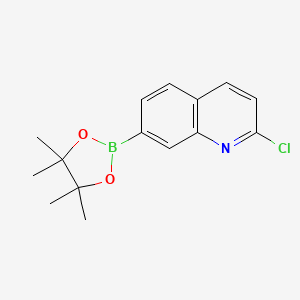
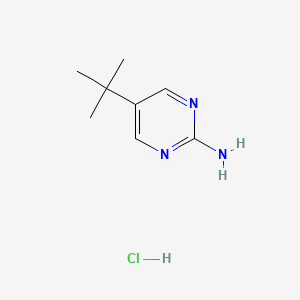
![3-methyl-6-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2685964.png)



